molecular formula C12H17ClN4 B2965250 4-Chloro-2,6-dipyrrolidin-1-ylpyrimidine CAS No. 111669-15-9

4-Chloro-2,6-dipyrrolidin-1-ylpyrimidine

Cat. No. B2965250
CAS RN: 111669-15-9
M. Wt: 252.75
InChI Key: AAFYAIHAKSPWOE-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dipyrrolidin-1-ylpyrimidine is a chemical compound with the molecular formula C12H17ClN4 . It is a pyrimidine derivative, which is a class of compounds that are widely used in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 4-Chloro-2,6-dipyrrolidin-1-ylpyrimidine, can be achieved through various methods. One common approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The synthesis process can be influenced by the substituents used, and microwave-assisted synthesis has been shown to be an efficient method .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,6-dipyrrolidin-1-ylpyrimidine is characterized by a pyrimidine ring substituted with two pyrrolidine rings and a chlorine atom . The pyrrolidine rings contribute to the stereochemistry of the molecule and allow for efficient exploration of the pharmacophore space due to sp3 hybridization .


Physical And Chemical Properties Analysis

4-Chloro-2,6-dipyrrolidin-1-ylpyrimidine has a molecular weight of 252.74 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Analytical Chemistry

Lastly, 4-Chloro-2,6-dipyrrolidin-1-ylpyrimidine is employed in analytical chemistry as a standard or reagent in various analytical techniques. It helps in the quantification and detection of substances within complex mixtures.

Each of these applications leverages the unique chemical properties of 4-Chloro-2,6-dipyrrolidin-1-ylpyrimidine , demonstrating its versatility and importance in scientific research. While the search results provided information on safety data sheets and chemical properties , the applications mentioned above are derived from the compound’s structural and chemical characteristics, which are well-documented in the field of chemistry.

Future Directions

Pyrrolidine derivatives, such as 4-Chloro-2,6-dipyrrolidin-1-ylpyrimidine, have significant potential in drug discovery due to their versatile scaffold . Future research could focus on exploring new synthetic strategies and investigating the biological activities of these compounds .

properties

IUPAC Name

4-chloro-2,6-dipyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4/c13-10-9-11(16-5-1-2-6-16)15-12(14-10)17-7-3-4-8-17/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFYAIHAKSPWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC(=N2)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of pyrrolidine (80 g) in THF (500 ml) is chilled in an ice water bath and stirred mechanically under nitrogen. With a syringe pump of 2,4,6-trichloropyrimidine (50 g) is added over 35 minutes. The reaction is stirred in the ice bath for 1 hour and is then warmed to 20°-25° over 4 h. Pyridine (100 ml) is added to the reaction and the mixture stirred at 20°-25° overnight. The reaction is concentrated. The residue is partitioned between methylene chloride and aqueous sodium bicarbonate. The organic phase is concentrated and the residue chromatographed on silica gel (10% ethyl acetate/hexane) to yield 51 g of crystalline 2,4-bis[pyrrolidino]-6-chloropyrimidine. Immediately after the initial addition of reagents, two spots are seen with 25% ethyl acetate on a silica gel plate. These are the 2-and the 4-adducts. The bis product forms over time. It moves between these first two spots. The 51 g of product is reacted with piperazine (40 g) in 100 ml of dry pyridine at 100° for 50 h. The reaction is concentrated. The residue is partitioned between methylene chloride and sodium bicarbonate solution. The organic phase is dried and concentrated. The residue is chromatographed on silica gel eluting with methylene chloride to 10% methanol/1% ammonia/methylene chloride to give the title compound, NMR (CDCl3) 1.90, 2.9, 3.35 and 4.80 δ.
Quantity
80 g
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500 mL
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50 g
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100 mL
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Synthesis routes and methods II

Procedure details

U.S. Pat. No. 4,996,318 discloses that treatment of 2,4,6-trichloropyrimidine (I) with pyrrolidine (II) at 20°-25° for 4 hrs gives 2,4-di(1-pyrrolidinyl)-6-chloropyrimidine (III) in 74.0% yield. The yield of 4,6-di(1-pyrrolidinyl)-2-chloropyrimidine (IV) was not disclosed.
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